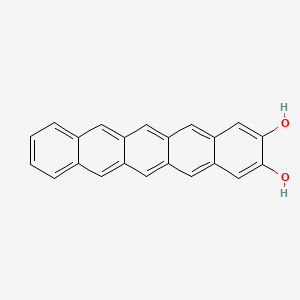

Pentacene-2,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

865648-22-2 |

|---|---|

Molecular Formula |

C22H14O2 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

pentacene-2,3-diol |

InChI |

InChI=1S/C22H14O2/c23-21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22(21)24/h1-12,23-24H |

InChI Key |

OZQYWGSTULXKMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C5C=C(C(=CC5=CC4=CC3=CC2=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pentacene 2,3 Diol and Its Derivatives

Synthetic Routes to Pentacene (B32325) Scaffolds with Vicinal Oxygenated Functionalization

These routes focus on creating the core pentacyclic structure with the necessary oxygen-containing groups already incorporated at the 2 and 3 positions.

The Diels-Alder reaction is a powerful and widely used method for constructing six-membered rings, making it a cornerstone of polycyclic aromatic hydrocarbon synthesis. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition provides a reliable means to form the pentacene framework with a high degree of control over the resulting structure. wikipedia.org In the context of synthesizing 2,3-functionalized pentacenes, this strategy would involve the reaction of a dienophile with a diene that already contains the desired oxygenated functionalities or their precursors.

Versatile double Diels-Alder strategies have been successfully employed to prepare various soluble ethynylpentacene derivatives. colab.wsnih.gov These methods involve cycloaddition reactions followed by in-situ aromatization to afford pentacene quinones, which are later converted to the final pentacene products. colab.wsnih.gov A similar conceptual approach could be envisioned for Pentacene-2,3-diol, where a dienophile like 1,4-benzoquinone (B44022) reacts with a diene precursor bearing hydroxyl groups or protected hydroxyl groups, ultimately leading to a 2,3-dioxygenated pentacene scaffold after aromatization. Another strategy involves creating soluble pentacene precursors through a Diels-Alder reaction, which can then be converted to pentacene via a thermally-activated retro-Diels-Alder reaction. beilstein-journals.orgscispace.com This "precursor approach" could potentially be adapted to generate this compound if the precursor is designed with the appropriate functional groups that are stable during the thermal conversion step.

Annulation and condensation reactions provide a direct method for building the pentacene ring system from smaller, functionalized aromatic precursors. A notable example is the synthesis of pentacene-2,3-dicarboxylic acid derivatives, which serve as direct precursors to diols. This synthesis involves the acylation of 1,4-dimethoxyanthraquinone (B1194249) with pyromellitic dianhydride or its dichloro derivative. The resulting intermediate, a 5-(anthracenecarbonyl)benzene-1,2,4-tricarboxylic acid, undergoes intramolecular cyclization in concentrated sulfuric acid to yield the target 6,13-dimethoxy-5,7,12,14-tetraoxo-5,7,12,14-tetrahydropentacene-2,3-dicarboxylic acid. researchgate.net This method directly installs functional groups at the 2 and 3 positions of the pentacene core structure.

Table 1: Annulation Strategy for 2,3-Dicarboxylic Acid Pentacene Precursors researchgate.net

| Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. Acylation | 1,4-Dimethoxyanthraquinone + Pyromellitic Dianhydride Derivative | - | 5-(Anthracenecarbonyl)benzene-1,2,4-tricarboxylic Acid Intermediate |

| 2. Intramolecular Cyclization | Acylation Product from Step 1 | Monohydrate H₂SO₄, 130-150°C | 6,13-Dimethoxy-5,7,12,14-tetraoxo-5,7,12,14-tetrahydropentacene-2,3-dicarboxylic Acid |

This table outlines the key steps in the synthesis of a pentacene precursor with carboxylic acid groups at the 2 and 3 positions, which can be subsequently converted to diols.

Transformation of Pentacene Precursors to 2,3-Diols

This approach involves synthesizing a stable pentacene derivative with functional groups at the 2,3-positions that can be chemically converted into hydroxyl groups in a subsequent step.

The direct oxidation of an unsubstituted pentacene core to selectively form this compound is highly challenging. The pentacene molecule is exceptionally sensitive to oxidation, particularly when exposed to air and light in solution. nih.gov This reactivity is concentrated at the central 6 and 13 positions, which typically leads to the formation of endoperoxides or pentacene-6,13-dione. nih.govnih.gov

Standard methods for the dihydroxylation of alkenes, such as oxidation with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), create vicinal diols. libretexts.orglibretexts.orgchemistrysteps.com However, applying these strong oxidizing agents to the electron-rich aromatic system of pentacene would likely result in a lack of selectivity and overoxidation, favoring attack at the more electronically accessible 6,13-positions rather than the 2,3-positions. libretexts.org

A more feasible and controllable route to this compound involves the reduction of stable precursors such as Pentacene-2,3-dione, Pentacene-2,3-dicarbaldehyde, or related dicarboxylic acid derivatives.

While there are no reported syntheses of Pentacene-2,3-dicarbaldehyde, methods for synthesizing analogous acene-2,3-dicarbaldehydes (for naphthalene (B1677914), anthracene (B1667546), and tetracene) are known. nih.gov The established pathway to the corresponding diols involves the reduction of a dicarboxylate intermediate. For instance, diethyl anthracene-2,3-dicarboxylate can be reduced to anthracene-2,3-dimethanol in 77% yield using diisobutylaluminium hydride (DIBAL). nih.gov This provides a strong precedent for a potential synthesis of this compound from a corresponding dicarboxylate precursor.

The synthesis of pentacene-2,3-dicarboxylic acids has been successfully demonstrated. researchgate.net The reduction of dicarboxylic acids or their ester derivatives to primary alcohols is a fundamental transformation in organic chemistry, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Applying this reduction to a pentacene-2,3-dicarboxylic acid derivative would yield Pentacene-2,3-dimethanol, a closely related diol.

Similarly, the reduction of a dione (B5365651) (quinone) to a diol (hydroquinone) is a common strategy. The reduction of the well-known pentacene-6,13-dione to 6,13-dihydro-6,13-dihydroxypentacene is readily accomplished and serves as a key step in some syntheses of pentacene itself. nih.gov If Pentacene-2,3-dione were synthesized, its reduction would be a direct and viable pathway to this compound.

Table 2: Representative Reductions of Acene Precursors to Diols nih.gov

| Precursor | Reducing Agent | Product | Yield |

|---|---|---|---|

| Diethyl Anthracene-2,3-dicarboxylate | DIBAL | Anthracene-2,3-dimethanol | 77% |

| Anthracene-2,3-dicarboxylic acid | Borane-THF | Anthracene-2,3-dimethanol | ~100% |

This table shows established methods for reducing anthracene precursors to their corresponding diols, suggesting a plausible analogous route for pentacene derivatives.

Methodologies for Introducing Hydroxyl Groups at Specific Pentacene Positions

The direct introduction of hydroxyl groups onto the pentacene backbone is challenging due to the molecule's high reactivity and the difficulty in controlling the position of substitution. Therefore, synthetic strategies often rely on constructing the pentacene ring system from precursors that already contain the desired oxygen functionalities or can be readily converted to them.

Direct regioselective hydroxylation of a pre-formed pentacene molecule is not a commonly employed strategy due to the lack of selectivity and the potential for over-oxidation of the electron-rich aromatic system. A more viable approach involves a "precursor" strategy, where the oxygen functionalities are incorporated into the building blocks prior to the final aromatization step.

One such conceptual methodology is based on the synthesis of pentacene derivatives bearing ester groups at the 2- and 3-positions. researchgate.net This can be achieved through a homologation method where a starting material with two ortho-positioned ester groups is first reduced to a diol. researchgate.net This diol can then be brominated, followed by alkynylation and a final cyclization reaction to construct the pentacene skeleton. The ester groups, carried through the synthesis, can then be hydrolyzed to yield the target this compound. This multi-step approach ensures that the hydroxyl groups are placed exclusively at the desired 2,3-positions.

A well-established method for generating hydroxyl groups on the acene skeleton is through the reduction of a corresponding dione (quinone) precursor. While the synthesis of pentacene-2,3-dione is not widely documented, the reduction of the more common pentacene-6,13-dione serves as an excellent precedent for this type of transformation. nih.gov

Pentacene-6,13-dione can be synthesized through methods such as the condensation of o-phthalaldehyde (B127526) and 1,4-cyclohexanedione. researchgate.netnih.gov The subsequent reduction of the carbonyl groups to hydroxyl groups can be achieved using various reducing agents. For instance, the reduction of pentacene-6,13-dione using an Al/HgCl₂ mixture has been reported. nih.gov A more modern and efficient method involves the reduction of the related 6,13-dihydro-6,13-dihydroxypentacene using SnCl₂/HCl in DMF, which proceeds rapidly at low temperatures. nih.gov

Applying this logic to a hypothetical pentacene-2,3-dione, a similar reduction would yield this compound. Standard laboratory reducing agents would be suitable for this conversion, as summarized in the table below.

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH), Room Temperature | A mild and selective reagent for reducing ketones to secondary alcohols. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | A very powerful reducing agent, capable of reducing ketones as well as other functional groups like esters and carboxylic acids. wikipedia.org |

| Catalytic Hydrogenation | H₂ gas, Catalyst (e.g., PtO₂, Raney Ni), Pressure, Solvent | Can reduce carbonyls to alcohols; conditions can be tuned to avoid reduction of the aromatic rings. |

In any multi-step synthesis of a complex molecule like a functionalized pentacene, protecting groups are essential tools. wikipedia.orgresearchgate.net They are used to temporarily mask a reactive functional group (like a hydroxyl group) to prevent it from interfering with reactions occurring elsewhere in the molecule. The ideal protecting group is easy to install, stable under a specific set of reaction conditions, and can be removed cleanly and selectively in high yield. oup.com

For the synthesis of this compound and its derivatives, hydroxyl groups might need to be protected during steps such as cross-coupling reactions to add other substituents to the pentacene core. Common protecting groups for alcohols are silyl (B83357) ethers and acetals. oup.com The choice of protecting group is crucial and allows for an "orthogonal" strategy, where different protecting groups can be removed under distinct conditions without affecting each other. researchgate.net

| Protecting Group Class | Example(s) | Protection Conditions | Deprotection Conditions | Stability |

| Silyl Ethers | Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS) | Silyl chloride, Base (e.g., Imidazole, Et₃N), Solvent (e.g., DMF, CH₂Cl₂) | Fluoride source (e.g., TBAF) or Acid (e.g., HCl, AcOH) | Stability to non-acidic/non-fluoride conditions increases with steric bulk (TIPS > TBS > TES > TMS). |

| Acetals | Methoxymethyl (MOM), Tetrahydropyranyl (THP) | MOMCl, Base; DHP, Acid catalyst | Acidic hydrolysis (e.g., HCl in H₂O/THF) | Stable to basic, nucleophilic, and reducing conditions. oup.com |

| Esters | Acetate (Ac), Pivaloate (Piv), Benzoate (Bz) | Acyl chloride or Anhydride, Base | Basic hydrolysis (saponification) with NaOH or LiOH | Stable to acidic conditions and many reducing agents. wikipedia.org |

Strategies for Derivatization and Chemical Modification of this compound

The hydroxyl groups of this compound are versatile functional handles that allow for the synthesis of a wide array of derivatives. By converting the diol to ethers or esters, or by using it as a scaffold for attaching other functional groups, the electronic and material properties of the pentacene core can be systematically tuned.

The conversion of the hydroxyl groups of this compound into ethers or esters is a straightforward method to modify its solubility, stability, and electronic characteristics.

Etherification: This process involves replacing the acidic proton of the hydroxyl group with an alkyl or aryl group. organic-chemistry.org A classic method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: This involves the reaction of the diol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester linkage. wikipedia.org The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method. chemistrysteps.com For more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or TBTU can be used to facilitate the reaction under milder conditions. organic-chemistry.org An alternative approach is oxidative esterification of diols, which can proceed in aqueous media. rsc.org

| Reaction | Reagents | Product Functional Group | Key Features |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-O-R') | Forms a stable C-O-C bond. The choice of the R group can significantly alter solubility and packing. organic-chemistry.org |

| Esterification | Carboxylic Acid (RCOOH) + Acid Catalyst or Acyl Chloride (RCOCl) + Base or RCOOH + Coupling Agent (e.g., DCC) | Ester (R-COO-R') | Introduces a carbonyl group, which can influence electronic properties. Esters can be hydrolyzed back to the diol. organic-chemistry.org |

The properties of pentacene are highly dependent on the nature and position of its substituents. acs.org Attaching various groups to the this compound core, either directly to the aromatic rings or via the hydroxyl groups, can modulate its performance in electronic devices.

Packing Characteristics: Solid-state packing is critical for efficient charge transport in organic semiconductors. sigmaaldrich.com Bulky substituents, such as the widely used triisopropylsilylethynyl (TIPS) group, can prevent excessive π-π stacking, which improves solubility and processability. sigmaaldrich.com At the same time, these groups can guide the molecules to self-assemble into well-ordered crystalline arrays with strong intermolecular electronic coupling, which is beneficial for device performance. sigmaaldrich.com The specific shape and size of the substituents have a considerable effect on the solid-state arrangement, leading to different packing motifs like face-to-face or bricklayer arrangements. beilstein-journals.org

| Substituent Type | Example(s) | Effect on Electronic Properties | Effect on Packing & Solubility |

| Electron-Withdrawing Groups | Fluorine (F), Chlorine (Cl) | Lowers HOMO/LUMO levels, increases oxidative stability. nih.gov | Can influence intermolecular interactions through halogen bonding. |

| Electron-Donating Groups | Alkylthio (-SR), Arylthio (-SAr) | Raises HOMO level, can improve photooxidative resistance. acs.org | Can increase solubility. |

| Sterically Bulky/Solubilizing Groups | Triisopropylsilylethynyl (TIPS), Phenyl (-Ph) | Minimal direct electronic effect due to orthogonal orientation. beilstein-journals.org | Prevents close co-facial packing, enhances solubility, and directs self-assembly into ordered structures. beilstein-journals.orgsigmaaldrich.com |

Catalytic Considerations in Pentacene Diol Synthesis

The introduction of hydroxyl groups onto the pentacene backbone at the 2 and 3 positions can be approached through two primary retrosynthetic pathways: the direct oxidation of the pentacene core or the synthesis and subsequent reduction of a pentacene-2,3-dione precursor. Both pathways can benefit significantly from the use of catalytic methods to enhance efficiency, selectivity, and sustainability.

Application of Transition Metal Catalysis

Transition metal catalysis offers a powerful toolkit for the dihydroxylation of unsaturated systems. While direct catalytic dihydroxylation of the pentacene 2,3-double bond is not yet reported, established methods for the dihydroxylation of alkenes and other polycyclic aromatic hydrocarbons (PAHs) provide a strong foundation for potential synthetic routes.

One of the most well-established methods for the syn-dihydroxylation of alkenes is the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org The Upjohn dihydroxylation, for instance, utilizes N-methylmorpholine N-oxide (NMO) to regenerate the catalytic OsO₄, making the process more cost-effective and reducing the amount of the toxic osmium reagent required. organic-chemistry.orgwikipedia.org A potential application to pentacene would involve the direct oxidation of the 2,3-position. However, a significant challenge in applying this to pentacene is the issue of regioselectivity, as pentacene possesses multiple double bonds with varying reactivity. The inherent aromaticity of the pentacene system also makes it less susceptible to this type of addition reaction compared to simple alkenes.

Another approach involving transition metals is the dehydrogenation of a suitable precursor. For example, a Pd/C catalyst has been used in the synthesis of pentacene from 5,14-dihydropentacene. nih.gov A similar strategy could be envisioned where a partially saturated pentacene derivative containing the desired diol functionality is aromatized in a final step.

Furthermore, transition metal-catalyzed oxidation reactions are a broad field with potential applicability. airitilibrary.comdntb.gov.uarsc.org For instance, methods for the synthesis of 2,3-dihydroxynaphthalene (B165439) from naphthalene using a catalyst and hydrogen peroxide have been patented, suggesting that similar oxidative functionalizations could be explored for the larger pentacene system. google.com

The table below summarizes potential transition metal catalysts and their established applications in reactions relevant to the synthesis of diols.

| Catalyst System | Reaction Type | Potential Application for this compound Synthesis | Key Considerations |

| OsO₄ (catalytic) / NMO | syn-Dihydroxylation | Direct oxidation of the pentacene 2,3-double bond. | Regioselectivity, potential for over-oxidation, and disruption of aromaticity. |

| Pd/C | Dehydrogenation | Aromatization of a dihydroxylated dihydropentacene precursor. | Synthesis of the saturated precursor. |

| Various Transition Metal Complexes | C-H Oxidation | Direct oxidation of the 2 and 3 C-H bonds. | Regioselectivity and control of oxidation state. |

Exploration of Organocatalytic Methods

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing high levels of stereoselectivity and avoiding the use of toxic and expensive heavy metals. While the direct organocatalytic dihydroxylation of pentacene is an unexplored area, the principles of organocatalysis can be hypothetically applied to the synthesis of this compound.

For instance, organocatalytic approaches to the enantioselective synthesis of complex molecules are well-established. acs.org One could envision the development of a chiral organocatalyst that could direct the asymmetric dihydroxylation of the pentacene core or a precursor.

A more plausible organocatalytic route would involve the synthesis of a pentacene-2,3-dione, which could then be reduced to the diol. While the synthesis of pentacene-2,3-dione itself is not documented, the synthesis of other functionalized pentacenequinones is known. uky.edu Organocatalytic methods could potentially be developed for the key bond-forming reactions required to construct this precursor with high regioselectivity.

The reduction of the dione to the diol is a step where organocatalysis could also play a role, for example, through catalyzed hydride transfer reactions. However, traditional reducing agents are also highly effective for this transformation.

The table below outlines conceptual organocatalytic approaches.

| Organocatalytic Approach | Reaction Type | Potential Application for this compound Synthesis | Key Considerations |

| Chiral Dioxirane or Peracid Catalysis | Epoxidation/Hydrolysis | Asymmetric epoxidation of the 2,3-double bond followed by ring-opening. | Reactivity of the pentacene core and catalyst stability. |

| Aldol/Condensation Catalysis | Precursor Synthesis | Catalyzing the formation of a pentacene-2,3-dione precursor. | Development of suitable starting materials and catalysts. |

Computational Chemistry and Theoretical Investigations of Pentacene 2,3 Diol

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its chemical behavior and potential applications. For a compound like Pentacene-2,3-diol, computational methods are essential for elucidating these properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This calculation minimizes the total electronic energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal how the addition of two vicinal (adjacent) hydroxyl (-OH) groups to the pentacene (B32325) backbone affects its planarity. The steric and electronic interactions introduced by the hydroxyl groups would likely cause some distortion from the perfectly flat structure of unsubstituted pentacene.

Analysis of Frontier Molecular Orbital Characteristics (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for estimating a molecule's electronic properties, such as its conductivity and reactivity. nih.gov

For this compound, the location and energy of these orbitals would be calculated using DFT. It is expected that the electron-donating nature of the hydroxyl groups would raise the energy of the HOMO and potentially alter the energy of the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted pentacene. ijnnonline.net This is a common effect observed when electron-donating groups are added to conjugated aromatic systems. rsc.org

Table 1: Theoretical Framework for HOMO/LUMO Analysis of this compound (Note: This table is illustrative, as specific data for this compound is not available in published literature.)

| Property | Expected Influence of -OH Groups | Comparison to Pentacene |

|---|---|---|

| HOMO Energy | Increased (destabilized) due to electron donation. | Higher Energy |

| LUMO Energy | Minor change expected, possibly slightly lowered. | Similar or Slightly Lower |

| HOMO-LUMO Gap | Decreased. | Smaller Gap |

| Reactivity | Potentially higher due to a smaller gap. | More Reactive |

| Ionization Potential | Lowered due to higher HOMO energy. | Lower |

Influence of Vicinal Hydroxyl Groups on Electron Density Distribution

The introduction of electronegative oxygen atoms in the hydroxyl groups significantly alters the distribution of electrons across the pentacene framework. DFT calculations can generate electron density maps, which visualize regions of high and low electron density.

Excited State Dynamics and Optical Properties Modeling

Understanding how a molecule interacts with light is key to its application in optoelectronics. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for modeling these properties. uni-tuebingen.de

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Transitions

TD-DFT calculations are used to predict the electronic transitions that occur when a molecule absorbs energy, for example, from light. rsc.org These calculations determine the energies of various excited states and the probability of transitioning from the ground state to these excited states. For this compound, TD-DFT would identify the key electronic transitions, such as the HOMO to LUMO transition, which are responsible for the molecule's primary light absorption. The calculations would provide the energy and oscillator strength (a measure of the transition's intensity) for each predicted transition.

Prediction of Absorption and Emission Spectroscopic Signatures

Based on the excited state transitions calculated with TD-DFT, a theoretical absorption spectrum (like UV-Vis) can be generated. This spectrum plots absorption intensity against wavelength, showing at which colors of light the molecule is expected to absorb. For this compound, the introduction of hydroxyl groups is expected to cause a bathochromic (red) shift in the main absorption peaks compared to unsubstituted pentacene, meaning it would absorb light at longer wavelengths. nih.gov

Similarly, TD-DFT can be used to model the emission spectrum (fluorescence), which occurs when the molecule returns from an excited state to the ground state by emitting light. The predicted emission wavelengths and quantum yields provide insight into the material's potential for use in applications like organic light-emitting diodes (OLEDs).

Table 2: Predicted Spectroscopic Properties via TD-DFT (Note: This table is illustrative, as specific data for this compound is not available in published literature.)

| Spectroscopic Property | Predicted Characteristic for this compound |

|---|---|

| Maximum Absorption Wavelength (λ_max) | Expected to be red-shifted compared to pentacene. |

| Molar Absorptivity (ε) | Potentially altered due to changes in transition probabilities. |

| Major Electronic Transition | Primarily HOMO → LUMO transition in the visible region. |

| Fluorescence Wavelength | Expected to be at a longer wavelength than its absorption. |

Reaction Mechanism Analysis

Theoretical and computational chemistry provide powerful tools to unravel the complex reaction mechanisms involving pentacene and its derivatives. These methods offer insights into the formation, stability, and degradation of these materials, which are crucial for their application in organic electronics.

The synthesis of pentacenes often involves the aromatization of precursor molecules, and theoretical studies have been pivotal in understanding these transformation pathways. A common strategy for creating functionalized pentacenes is the reductive aromatization of diol intermediates. researchgate.net Computational techniques, especially density functional theory (DFT), are utilized to map out the intricate details of these reaction mechanisms and their corresponding energy landscapes. nih.govresearchgate.net

A significant challenge for the practical use of pentacene and its derivatives in electronic devices is their susceptibility to photo-oxidation. Computational investigations have been instrumental in clarifying the mechanisms behind this degradation. A primary pathway for the degradation of pentacene derivatives involves the interaction of the molecule in its excited state with dissolved oxygen. rsc.org This interaction can result in the formation of endoperoxides and other oxidized products, which compromise the conjugated π-system and, in turn, degrade the material's desirable electronic properties.

Valuable insights can be drawn from first-principles studies on the photo-oxidation of other organic semiconductors, such as poly(3-hexylthiophene) (P3HT). nih.gov By employing density functional theory, these studies explore the potential reaction pathways between the polymer's core structure and various oxidizing species, including hydroxyl and peroxyl radicals. nih.gov Through the calculation of energy barriers for these different reactions, it is possible to identify the most probable degradation routes. nih.gov Such studies have also highlighted the influence of side chains on the degradation process. nih.gov Although direct theoretical examinations of the photo-oxidation of this compound are limited, related research on fluorinated TIPS-pentacene has demonstrated that strategic substitution can significantly enhance photochemical stability. rsc.org

Singlet fission (SF) is a photophysical process in which a singlet exciton (B1674681) is converted into two triplet excitons. This phenomenon holds immense promise for boosting the efficiency of solar cells, and pentacene and its derivatives are considered benchmark materials for its study. pnas.org Theoretical and computational modeling has been indispensable in unraveling the complex mechanisms that govern SF. acs.org

Advanced computational methods like quantum dynamics simulations and time-dependent density functional theory (TDDFT) are employed to probe the dynamics of SF. mdpi.com These investigations have shed light on the critical roles of electronic coupling between adjacent molecules, the relative energies of the singlet and triplet states, and the impact of molecular arrangement on the rate of SF. pnas.orgmdpi.comacs.org In the case of pentacene dimers, for instance, electronic coupling can be mediated either through chemical bonds or through space, and the nature of this coupling has a profound effect on the SF rates. pnas.org

The theoretical frameworks for SF often analyze the interplay between the locally excited (LE) state, the charge-transfer (CT) state, and the multiexciton (ME) state. pnas.org The relative energy levels of these states are a determining factor for the efficiency of the SF process. Additionally, the interaction between electronic and vibrational degrees of freedom, known as vibronic coupling, has been identified as a significant factor in facilitating the rapid generation of triplets in pentacene crystals. aip.org The development of theoretical models that accurately incorporate these effects is crucial for a comprehensive understanding of SF. aip.org While these studies may not be specific to this compound, the fundamental principles and computational methodologies are directly transferable and can be used to predict how the diol substitution would alter the electronic structure and, consequently, the singlet fission dynamics of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational lens for examining the conformational behavior and intermolecular forces of molecules such as this compound. iupac.org Through these simulations, it is possible to gain detailed insights into the dynamic nature of molecules, including their preferred shapes and their packing arrangements in the solid state or their interactions when in solution. nih.govresearchgate.net

In the study of pentacene derivatives, MD simulations have been effectively used to model the structure of molecular monolayers on different surfaces. These simulations have revealed how the underlying substrate can influence the orientation and packing of the molecules. nih.govresearchgate.net A key outcome of such simulations is the ability to predict the stability of various molecular arrangements, which is of paramount importance for controlling the morphology of thin films in the fabrication of electronic devices. nih.gov

For this compound specifically, MD simulations could provide valuable information on how the hydroxyl groups affect intermolecular interactions. The capacity of the diol functional groups to form hydrogen bonds is expected to result in distinct packing structures, which can be thoroughly investigated through simulation. Moreover, MD simulations can be employed to explore the conformational flexibility of the pentacene core and any associated side chains. researcher.lifenih.gov By simulating the molecular system over a period of time, one can identify the most frequently occurring conformations and the energy barriers that separate them. This knowledge is essential for establishing a clear relationship between the molecule's structure and the resulting properties of the material. To illustrate, fully atomistic MD simulations of related systems, such as TIPS-pentacene blended with polystyrene, have been successfully used to elucidate the molecular-level architecture of these blends, which are of interest for the development of flexible electronic devices. mdpi.com

Due to the absence of specific scientific literature and spectroscopic data for the chemical compound "this compound" in the provided search results, it is not possible to generate a scientifically accurate article that adheres to the requested outline. The available information pertains to related but structurally distinct compounds, such as cis-6,13-dihydropentacene-6,13-diol, various other pentacene derivatives, and acene-2,3-dicarbaldehydes.

Creating the requested article would necessitate the fabrication of data for the following sections, which would be a violation of scientific accuracy and the core instructions of this task:

Spectroscopic Characterization Methodologies for Pentacene 2,3 Diol and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

While the search results contain spectroscopic information for analogous compounds, this data cannot be accurately extrapolated to Pentacene-2,3-diol. For instance, the NMR data for cis-6,13-dihydropentacene-6,13-diol would differ significantly from that of this compound due to the different substitution pattern on the pentacene (B32325) core. Similarly, UV-Vis data for pentacene and its derivatives would not precisely represent the electronic transitions of this compound.

Therefore, in the interest of maintaining scientific integrity, this request cannot be fulfilled.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence (PL) and fluorescence spectroscopy are powerful, non-destructive techniques used to investigate the electronic excited states of molecules. Upon absorbing light, a molecule is promoted to an excited electronic state. Fluorescence is the emission of light that occurs when the molecule relaxes from its lowest singlet excited state (S₁) back to the ground state (S₀). The resulting spectrum provides information on the energy gap between these states and the efficiency of the emission process (fluorescence quantum yield, ΦF).

For the pentacene chromophore, fluorescence is a characteristic property. Functionalized pentacene derivatives typically exhibit fluorescence emission maxima in the red to near-infrared region of the electromagnetic spectrum. The exact wavelength and quantum yield are sensitive to the nature and position of substituents, as well as the solvent and aggregation state. For example, non-conjugated pentacene-based oligomers and dendrimers built from a pentacene diol monomer show an emission maximum around 652 nm in solution. nih.gov Interestingly, the fluorescence quantum yield (ΦF) tends to decrease as the number of pentacene units in these systems increases, a phenomenon attributed to intermolecular quenching processes. nih.govacs.org For a monomeric pentacene building block, a quantum yield of 0.14 was reported, which dropped to 0.04 for a first-generation dendrimer and 0.03 for a second-generation dendrimer. nih.gov

While specific photoluminescence data for this compound are not available in the surveyed literature, analysis of related compounds provides insight into the expected properties. The introduction of hydroxyl groups directly onto the aromatic core could influence the electronic structure and potentially shift the emission wavelengths. However, detailed studies on such specific isomers are required to confirm these effects.

| Compound/System | Excitation Wavelength (λexc, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |

|---|---|---|---|---|---|

| Pentacene-based Monomer (with diol linkage) | 551 | ~652 | 0.14 | CH2Cl2 | nih.gov |

| Pentacene-based Dimer | 551 | ~652 | 0.08–0.11 | CH2Cl2 | nih.gov |

| First-Generation Pentacene Dendrimer | 551 | 654 | 0.04 | CH2Cl2 | acs.org |

| Second-Generation Pentacene Dendrimer | 551 | 654 | 0.03 | CH2Cl2 | acs.org |

| Aryl-Substituted Pentacenes (general range) | Not specified | 652–671 | Not specified | CH2Cl2 | beilstein-journals.org |

Mass Spectrometry for Molecular Weight and Compositional Assessment

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). For organic materials like pentacene derivatives, "soft" ionization techniques are preferred to prevent fragmentation and allow for the detection of the intact molecular ion.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique particularly suited for analyzing large, thermally fragile, and non-volatile molecules like pentacene derivatives. In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the gentle desorption and ionization of the analyte molecules.

This technique has been successfully used to characterize a wide range of pentacene-based materials. For instance, in the synthesis of pentacene from its 6,13-dihydro-6,13-diol precursor, MALDI-MS was used to confirm the formation of the final product by identifying its molecular ion at m/z 278. mdpi.comresearchgate.net It is also robust enough to analyze large macromolecular structures, such as pentacene-based polymers with masses exceeding 17,000 Da and complex dendrimers. nih.govacs.org

| Compound | Expected Mass/Formula | Observed m/z | Significance | Reference |

|---|---|---|---|---|

| Pentacene | 278.35 g/mol | 278 [M]+ | Confirmation of product from diol precursor. | mdpi.comresearchgate.net |

| First-Generation Pentacene Dendrimer | C183H204O9Si9 | 2797.3470 [M]+ | Characterization of a large, complex structure. | acs.org |

| Pentacene-based Polymer | >17,000 g/mol | >17,000 | Analysis of high molecular weight polymers. | nih.gov |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is another soft ionization method where ions are generated directly from a solution by applying a high voltage to a liquid spray. It is highly effective for polar molecules and is known for its ability to produce multiply-charged ions from large macromolecules, bringing their m/z values into the range of common mass analyzers.

ESI-MS has been instrumental in the characterization of very large and complex pentacene structures. For a pentacene-based dendrimer with a molecular weight of over 8,000 g/mol , ESI-MS analysis revealed signals corresponding to the quadruply-charged ([M]⁴⁺) and quintuply-charged ([M]⁵⁺) ions, which were crucial for confirming its massive structure. acs.org ESI has also been used to characterize water-soluble pentacene derivatives, such as a pentacene diacid, demonstrating its utility for functionalized systems. researchgate.net Analysis of diols by ESI-MS can sometimes be challenging due to poor ionization, but derivatization techniques can be employed to enhance sensitivity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula, as very few combinations of atoms will have the same exact mass. Both MALDI and ESI sources can be coupled with high-resolution analyzers (like TOF or Orbitrap).

HRMS is the gold standard for confirming the identity of newly synthesized compounds. For example, ESI-HRMS was used to characterize a water-soluble pentacene diacid, and MALDI-HRMS confirmed the precise mass and thus the elemental formula of a large pentacene dendrimer (C₁₈₃H₂₀₄O₉Si₉), providing definitive proof of its structure. acs.orgresearchgate.net For this compound (C₂₂H₁₆O₂), HRMS would be expected to yield a molecular ion peak with an exact mass that could be used to confirm its composition against other potential byproducts.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice. This information is critical for understanding the solid-state packing of molecules, which in turn governs the material's bulk properties, such as charge carrier mobility in organic semiconductors.

For pentacene derivatives, solid-state packing is of paramount importance. The degree of π-π interaction between adjacent molecules dictates the efficiency of charge transport. X-ray crystallography has revealed that many functionalized pentacenes adopt a "sandwich herringbone" or a parallel-displaced π-stacking arrangement. beilstein-journals.orgresearchgate.net In these structures, the interplanar distance between the pentacene cores is a key parameter, often falling in the range of 3.4 to 3.5 Å. beilstein-journals.orgresearchgate.net

Although the crystal structure of this compound has not been reported in the reviewed literature, analyses of other derivatives provide a template for what such a study would reveal. For example, the crystal structure of a pentacene diacid showed a parallel displaced arrangement with a π-π distance of 3.52 Å, a geometry considered suitable for charge transport. researchgate.net The analysis also provides precise bond lengths, bond angles, and torsion angles, such as the twist between the pentacene core and any substituents. beilstein-journals.org The presence and orientation of the two hydroxyl groups in this compound would likely lead to specific intermolecular hydrogen bonding networks, which would significantly influence its crystal packing and could be fully elucidated by this technique.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Aryl-substituted Pentacene (3a) | Monoclinic | C2/c | Sandwich herringbone packing; ~71° twist between phenyl ring and pentacene core. | beilstein-journals.org |

| Aryl-substituted Pentacene (3g) | Monoclinic | P21/n | Dimeric pairs with interplanar distance of 3.42 Å; sandwich herringbone packing. | beilstein-journals.org |

| Pentacene Diacid (3) | Not specified | Not specified | Parallel displaced π-stacking; shortest π-π distance of 3.52 Å. | researchgate.net |

| Pentiptycene-6,13-diol | Monoclinic | P21/n | Non-planar, H-shaped molecule; hydrogen bonding with DMF solvent. | iucr.org |

Supramolecular Assembly and Crystal Engineering of Pentacene 2,3 Diol

Principles of Supramolecular Assembly Involving Pentacene (B32325) Diols

The assembly of pentacene diols is governed by a combination of strong, directional forces from hydrogen bonding and weaker, yet cumulatively significant, anisotropic interactions such as π-stacking and edge-to-face arrangements. The final solid-state structure is a delicate balance of these competing and cooperating forces, which can be tuned by the placement and stereochemistry of the diol functionality.

Role of Directed Hydrogen Bonding in Assembly Formation

Hydrogen bonds are among the strongest and most directional non-covalent interactions used in crystal engineering. In pentacene diols, the hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, providing a robust mechanism to form specific, predictable supramolecular synthons. These interactions can direct molecules into arrangements that might not be favored by the packing of the hydrocarbon backbone alone.

While specific crystallographic data for pentacene-2,3-diol is not extensively documented, the behavior of closely related hydroxylated pentacenes provides significant insight. For instance, studies on 13-hydroxy-13-[(triisopropylsilyl)ethynyl]pentacen-6(13H)-one, a pentacene derivative with a single hydroxyl group, reveal the formation of a stable dimer in the solid state. This dimerization is driven by a strong, face-to-face arrangement held together by hydrogen bonds between the hydroxyl group of one molecule and the ketone group of another.

This powerful directing effect of hydrogen bonding is a key principle in the assembly of pentacene diols, promoting defined intermolecular geometries. In a molecule like cis-pentacene-2,3-diol, intramolecular hydrogen bonding could also play a role, influencing the conformation of the molecule itself and thereby affecting its intermolecular packing.

| Interaction Type | Participating Groups | Typical Geometry | Reference Compound |

| Intermolecular H-Bond | Hydroxyl and Ketone | Face-to-face Dimer | 13-hydroxy-13-[(triisopropylsilyl)ethynyl]pentacen-6(13H)-one |

| Intermolecular H-Bond | Hydroxyl and Solvent | Solvated Crystal | 5,7,12,14-Tetrahydro-5,14:7,12-bis( acs.orguky.edubenzeno)pentacene-6,13-diol with DMF |

Anisotropic Intermolecular Interactions and Packing Motifs

The large, flat, aromatic core of pentacene leads to highly anisotropic intermolecular interactions, resulting in characteristic packing motifs that are fundamental to its electronic properties. The introduction of substituents like hydroxyl groups at the 2- and 3-positions can modify these arrangements.

Pi-stacking (or π-π stacking) involves attractive, non-covalent interactions between the faces of aromatic rings. This arrangement is crucial for charge transport, as it facilitates orbital overlap between adjacent molecules. In functionalized pentacenes, a variety of slipped-stack and face-to-face arrangements have been observed. The degree of overlap and the interplanar distance are key parameters that dictate the strength of the electronic coupling. Functionalization at the 6- and 13-positions of pentacene with groups like trialkylsilylethynyl units has been shown to effectively induce a two-dimensional "bricklayer" π-stacking motif, which can significantly enhance charge mobility. beilstein-journals.org For some derivatives, interplanar distances as close as 3.4 Å have been recorded, which is within the range of van der Waals interactions and indicates significant face-to-face contact. researchgate.net Fluorination of pentacene derivatives has also been used as a strategy to tune and enhance π-stacking interactions. acs.orguky.edu

| Packing Motif | Key Feature | Typical Interplanar Distance | Example System |

| 1D Slipped-Stack | Columns of partially overlapped molecules | ~3.41 Å | Trimethylsilyl-substituted pentacene researchgate.net |

| 2D Bricklayer | 2D network of π-stacked molecules | < 3.5 Å | 6,13-bis(triisopropylsilylethynyl)pentacene beilstein-journals.orgresearchgate.net |

| Sandwich Herringbone | Dimeric pairs with face-to-face stacking | ~3.40 Å | Phenyl-substituted pentacene beilstein-journals.org |

Unsubstituted pentacene typically crystallizes in a "herringbone" arrangement, which is dominated by edge-to-face (C-H···π) interactions. beilstein-journals.orgbeilstein-journals.org While this packing is thermodynamically stable, it provides limited π-orbital overlap, which can be a limiting factor for charge transport. researchgate.net

Functionalization of the pentacene core can either preserve or disrupt this native motif. Substitution at the "ends" of the acene (the 2,3,9,10-positions) can be compatible with the herringbone arrangement. uky.edu For example, 2,3,9,10-tetramethyl pentacene crystallizes in a herringbone structure nearly identical to that of pentacene itself. acs.org However, bulkier substituents or those that introduce strong competing interactions, such as the hydrogen bonding from diol groups, can favor alternative packing geometries like the π-stacked motifs discussed previously. In some cases, a "sandwich herringbone" motif can arise, where molecules form π-stacked dimers that then arrange in a herringbone pattern. beilstein-journals.org The interplay between edge-to-face and face-to-face interactions is highly sensitive to the nature and position of the substituents, and this tunability is a cornerstone of crystal engineering with pentacene derivatives. wikipedia.org The herringbone angle itself is not static and can change with temperature, leading to anisotropic thermal expansion. rsc.org

Fabrication of Higher-Order Supramolecular Architectures

The principles of molecular recognition and self-assembly that govern simple crystal packing can be extended to create more complex, higher-order structures. By using pentacene diols as building blocks, it is possible to fabricate larger, well-defined architectures such as dendritic macromolecules.

Advanced Functionalization and Derivatization Strategies of Pentacene 2,3 Diol

Covalent Grafting and Polymerization via Diol Functionality

Detailed research findings on the covalent grafting and polymerization of Pentacene-2,3-diol through its diol functionality are not present in the available scientific literature. Methodologies for achieving this with other functionalized pentacene (B32325) diols, typically at the 6,13-positions, have been reported, but specific studies on the 2,3-diol isomer are not documented.

Formation of Non-Conjugated Pentacene-Based Polymers

There are no specific studies, data, or examples in the reviewed literature concerning the formation of non-conjugated polymers originating from this compound.

Co-Polymerization Approaches for Tunable Properties

No research articles or data could be found that describe the co-polymerization of this compound with other monomers to achieve tunable material properties.

Introduction of Electron-Withdrawing or Electron-Donating Substituents at Peripheral Positions

While the introduction of substituents onto the pentacene core is a general strategy in materials science, there is no specific research available that details the addition of electron-withdrawing or electron-donating groups to the peripheral positions of a this compound molecule. Research on substituting the main pentacene ring at other positions exists for different pentacene derivatives, but not for the 2,3-diol specifically.

Hybrid Material Formation with Inorganic and Nanomaterial Components

There are no documented studies or detailed findings on the formation of hybrid materials through the combination of this compound with inorganic materials or nanomaterial components such as nanoparticles, metal oxides, or silica.

Conceptual Applications in Organic Materials Science

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible, low-cost electronics. The performance of an OFET is critically dependent on the charge transport characteristics of the organic semiconductor used in its active layer.

Role in Active Layer Design and Charge Transport Phenomena (conceptual)

The introduction of substituents onto the pentacene (B32325) backbone directly influences the intermolecular interactions that govern solid-state packing. Unsubstituted pentacene typically adopts a herringbone packing motif, which facilitates efficient charge transport. beilstein-journals.org Functionalization at the 6,13-positions often disrupts this arrangement, leading to a face-to-face π-stacking motif. rsc.orgbeilstein-journals.org

However, substitutions at the 2,3,9,10-positions (the ends of the molecule) can potentially preserve the favorable edge-to-face interactions of the herringbone structure. rsc.orguky.edu Therefore, it is conceivable that pentacene-2,3-diol could maintain a packing arrangement conducive to efficient two-dimensional charge transport.

The diol functional groups introduce a significant new factor: hydrogen bonding. Intermolecular hydrogen bonds could impose a highly ordered, predictable packing structure within the thin film. This could potentially reduce structural defects and enhance electronic coupling between adjacent molecules. Conversely, the polar -OH groups could act as charge traps, particularly for electrons, which might impede charge transport. rhhz.net The orientation of the diol groups relative to the semiconductor-dielectric interface would be critical, as charge transport in OFETs occurs within the first few molecular layers at this interface. psu.edu

Influence on Device Performance Parameters

The performance of an OFET is quantified by parameters such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The hypothetical influence of the 2,3-diol substitution on these parameters is multifaceted.

Mobility (μ): Enhanced molecular ordering due to hydrogen bonding could lead to higher mobility. However, if the -OH groups act as deep trap states, this could severely limit mobility, counteracting any benefits from improved packing. The ultimate mobility would depend on the balance between these competing effects.

On/Off Ratio (Ion/Ioff): A high on/off ratio is crucial for transistor applications. The presence of trap states introduced by the hydroxyl groups could potentially increase the off-current, thereby lowering the Ion/Ioff ratio.

Threshold Voltage (Vth): The polarity of the hydroxyl groups at the dielectric interface could significantly impact the threshold voltage. It is known that polar groups on the dielectric surface can create a dipole layer that shifts the Vth of the device.

Table 1: Conceptual Comparison of Pentacene Derivatives in OFETs

| Compound | Conceptual Packing Motif | Potential Advantage | Potential Disadvantage | Hypothetical Mobility Range (cm²/Vs) |

|---|---|---|---|---|

| Pentacene | Herringbone | High intrinsic mobility | Poor solubility and stability | > 1.5 acs.org |

| 6,13-TIPS-Pentacene | π-stacked (Brickwork) | Soluble, stable, high mobility | Packing sensitive to processing | ~1.0 - 4.6 researchgate.net |

| This compound (Conceptual) | H-bonded Herringbone/π-stack | High order via H-bonding | Charge trapping by -OH groups | Highly uncertain |

Organic Photovoltaic Cells (OPVs)

Pentacene and its derivatives are highly promising materials for OPVs, primarily due to their potential to undergo singlet fission, a process that can dramatically enhance solar cell efficiency.

Integration as Singlet Fission Materials (conceptual)

Singlet fission is a process where a singlet exciton (B1674681), generated by the absorption of a photon, is converted into two triplet excitons. rsc.org For this to occur efficiently, the energy of the singlet state (ES1) must be at least twice the energy of the triplet state (ET1). Pentacene satisfies this criterion (ES1 ≈ 1.8-2.0 eV, ET1 ≈ 0.9 eV). nih.gov

The rate and yield of singlet fission are exquisitely sensitive to the electronic coupling and relative orientation of adjacent pentacene molecules. rsc.orgrsc.org The introduction of 2,3-diol groups could enforce a specific intermolecular geometry through hydrogen bonding. If this geometry results in optimal coupling for singlet fission, this compound could be a highly effective material. However, an unfavorable arrangement could suppress the process. Furthermore, the electronic perturbation from the hydroxyl groups could slightly alter the S1 and T1 energy levels, potentially making the process less energetically favorable.

Design of Donor-Acceptor Systems

In a conventional bulk heterojunction (BHJ) solar cell, a blend of an electron donor and an electron acceptor material is used. Efficient charge separation requires appropriate alignment of the HOMO and LUMO energy levels at the donor-acceptor interface. core.ac.uke-asct.org

Functionalization is a key tool for tuning these energy levels. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower it. The hydroxyl group is generally considered weakly electron-donating through resonance but inductive-withdrawing due to its electronegativity. The net effect of the diol substitution on the HOMO and LUMO levels of pentacene is not immediately obvious without quantum chemical calculations. Electrochemical analysis of related dioxolane-substituted pentacenes showed that the oxygen substituents did not drastically alter the HOMO energy compared to unsubstituted pentacene. rsc.org Assuming a similar minor perturbation, this compound would likely function as a p-type donor material, similar to pentacene itself. It could be paired with common acceptors like fullerenes (e.g., C60) or non-fullerene acceptors.

Table 2: Conceptual Energy Level Alignment in an OPV

| Material | Role | Typical HOMO (eV) | Typical LUMO (eV) | Data Source |

|---|---|---|---|---|

| Pentacene | Donor | ~ -5.0 | ~ -3.2 | e-asct.org |

| This compound (Conceptual) | Donor | ~ -5.1 (Hypothetical) | ~ -3.3 (Hypothetical) | N/A |

| C60 (Fullerene) | Acceptor | ~ -6.2 | ~ -4.5 | e-asct.org |

Organic Light-Emitting Diodes (OLEDs)

While pentacene itself is weakly emissive due to the rapid formation of non-radiative triplet states, some of its derivatives have been successfully employed as emitters in OLEDs. capes.gov.bracs.org Typically, the pentacene derivative is doped as a guest into a wider bandgap host material. acs.org Energy is transferred from the host to the guest, which then emits light.

Conceptually, this compound could be explored as a dopant emitter. The hydroxyl groups could influence its photoluminescence quantum yield (PLQY) and emission spectrum. The polarity of the diol might also affect its miscibility and dispersion within the host matrix. Asymmetric pentacene derivatives have been shown to exhibit high external quantum efficiencies in OLEDs. acs.org The 2,3-substitution pattern of this compound makes it an asymmetric molecule, which could be beneficial. The primary challenge would be to achieve a sufficiently high PLQY, as the hydroxyl groups could potentially introduce non-radiative decay pathways, quenching luminescence.

Utilization as Emissive Layer Components (conceptual)

The pentacene core is a foundational material in organic electronics, though its own fluorescence is often inefficient in the solid state due to aggregation-related quenching. However, functionalization of the pentacene molecule can drastically alter its photophysical properties. Non-conjugated polymers synthesized via the esterification of pentacene diol monomers have been incorporated into polymer light-emitting diodes (PLEDs). encyclopedia.pubwikipedia.org Furthermore, the creation of dioxolane-functionalized pentacenes, a structure that can be derived from a diol, has been shown to enhance fluorescence relative to the parent pentacene. acs.org

Conceptually, this compound could serve as a critical component in emissive layers for organic light-emitting diodes (OLEDs) in several ways:

Tuning Solid-State Morphology: The hydroxyl groups of the diol are capable of forming intermolecular hydrogen bonds. This could be leveraged to control the solid-state packing of the molecules, potentially disrupting the herringbone packing typical of pentacene that leads to fluorescence quenching. A more controlled, less aggregated structure could enhance solid-state emission efficiency.

Improving Processability: The polar diol groups could increase the solubility of the pentacene core in more polar organic solvents, facilitating solution-based processing techniques for device fabrication, which is a common challenge for the highly insoluble parent pentacene. nih.gov

Serving as a Synthetic Intermediate: The diol functionality provides reactive sites for further chemical modification. It can be converted into derivatives (e.g., esters, ethers, or dioxolanes) to fine-tune the emission wavelength, quantum yield, and charge transport properties of the final material. acs.org For instance, attaching different functional groups could shift the emission color across the visible spectrum.

While polymers based on unspecified "pentacene diol" monomers show absorption and emission maxima around 645 nm and 652 nm respectively, the specific properties of a device using this compound would depend heavily on its final, functionalized form and solid-state environment. nih.gov

Advanced Optoelectronic Devices

The inherent semiconductor properties of the pentacene backbone make it a prime candidate for various optoelectronic applications. encyclopedia.pubwikipedia.org

Photodetector Applications

Pentacene is a benchmark material for organic photodetectors (OPDs) and organic phototransistors (OPTs) due to its strong absorption in the visible spectrum and high charge carrier mobility. encyclopedia.pubrsc.org Devices based on pentacene single crystals have demonstrated rapid response times, on the order of microseconds. rsc.org Moreover, dendrimers and polymers derived from pentacene have shown improved performance in photodetector devices compared to their monomeric or linear counterparts. encyclopedia.pubwikipedia.orgacs.org

For this compound, its potential in photodetectors would be conceptually based on the established performance of the pentacene core. The introduction of 2,3-diol groups could influence device performance in several key ways:

Interfacial Modification: In a bulk heterojunction or layered OPD, the polar diol groups could alter the energetic landscape at the interface between the pentacene derivative and the electron acceptor material (like a fullerene). This could facilitate or hinder exciton dissociation into free charge carriers, directly impacting the external quantum efficiency (EQE) of the device.

Control of Dark Current: The electronic nature of the diol substituents could influence the material's conductivity in the dark. Judicious use of such functionalization could help in designing materials that lead to lower dark currents, a critical parameter for achieving high photodetector sensitivity and detectivity.

Surface Passivation: The hydroxyl groups might passivate surface trap states on the semiconductor or adjacent dielectric layers, potentially leading to more stable and reliable device operation.

The performance of pentacene-based photodetectors provides a benchmark for what could be achievable.

Table 1: Performance of Pentacene-Based Photodetector Devices

| Device Structure / Material | Key Performance Metric | Wavelength | Reference |

| Pentacene Single Crystal Phototransistor | Rise time: ~100 µs, Decay time: ~150 µs | 532 / 658 nm | rsc.org |

| Pentacene-based Dendrimer (as active material) | Photocurrent Yield: ~0.0012 e⁻/photon | ~670 nm | acs.org |

| Pentacene-based Polymer (as active material) | Photocurrent Yield: ~0.0003 e⁻/photon | ~670 nm | acs.org |

Laser and Maser Medium Development

The development of the first room-temperature solid-state maser (microwave amplification by stimulated emission of radiation) utilized pentacene molecules doped into a p-terphenyl (B122091) crystal host. wikipedia.orglondon-nano.comucl.ac.uk This breakthrough relies on the unique photophysics of the pentacene molecule's photo-excited triplet state. researchgate.net Upon optical pumping with light (e.g., a yellow laser), the pentacene molecules undergo intersystem crossing to a triplet state, creating a spin population inversion between two of the triplet sub-levels (e.g., the X and Z levels) that enables microwave amplification at their energy splitting frequency (around 1.45 GHz). london-nano.comucl.ac.uk

The potential application of this compound in this area is speculative but would be rooted in modifying the established pentacene-based system. The core masing action originates from the π-electron system of the pentacene core, but the 2,3-diol substituents could introduce several perturbations:

Influence on Host-Guest Interaction: The diol's hydrogen bonding capability could alter how the molecule sits (B43327) within the p-terphenyl (or other) host crystal lattice. This might affect the orientation of the molecules and the homogeneity of the local environments, which are crucial for maser performance.

Modification of Spin Dynamics: The substituents could subtly alter the electronic structure of the pentacene core, potentially influencing the rates of intersystem crossing and the lifetimes of the triplet sub-levels. These parameters are critical for achieving and maintaining the population inversion necessary for masing. For instance, a major limitation of the pulsed pentacene maser is a "bottleneck" effect caused by the long lifetime of the lowest triplet sub-level. ucl.ac.uk Functionalization could potentially mitigate this issue.

Altered Pumping Wavelengths: While derivatives often show similar absorption profiles to the parent pentacene, functionalization can shift the optimal optical pumping wavelength. acs.org For example, 6,13-diazapentacene, another pentacene derivative explored for masers, can be pumped at 620 nm. researchgate.net

Table 2: Properties of the Pentacene-Doped p-Terphenyl Maser

| Parameter | Value | Notes | Reference |

| Operating Principle | Stimulated emission between triplet sub-levels | Optically pumped spin polarization | researchgate.net |

| Gain Medium | Pentacene-doped p-terphenyl crystal | --- | ucl.ac.uk |

| Operating Temperature | Room Temperature | A key advantage over cryogenic masers | london-nano.com |

| Maser Frequency | ~1.45 GHz | Corresponds to the X-Z triplet sub-level transition | london-nano.comucl.ac.uk |

| Pump Source | Pulsed Dye Laser / LED | e.g., ~590 nm for yellow laser | ucl.ac.ukresearchgate.net |

| Operation Mode | Pulsed / Quasi-Continuous-Wave | Continuous-wave operation is a major research goal | ucl.ac.ukresearchgate.net |

Sensing and Recognition Applications (conceptual)

Development of Chemo- and Biosensors

The concept of a molecular sensor involves a receptor unit that selectively binds a target analyte and a transducer unit that signals this binding event. In this compound, the diol group is a well-established chemical receptor, while the pentacene core is an excellent electronic and optical transducer. Pentacene-based field-effect transistors (FETs) have already been demonstrated as highly sensitive biosensors for detecting DNA and cancer cells. skku.edu

The 1,2-diol (or cis-diol) functionality of this compound is particularly well-suited for creating highly selective chemo- and biosensors. nih.gov The primary mechanism would involve the reversible covalent interaction between the diol and boronic acids. nih.gov This leads to several conceptual sensor designs:

Fluorescence-Based Sensors: A solution containing this compound could be used to detect boronic acid-tagged analytes. Binding at the diol site would likely perturb the electronic structure of the pentacene core, causing a detectable change (either quenching or enhancement) in its fluorescence.

Electrochemical/FET Sensors: A this compound layer could be integrated as the active channel in an FET. The specific binding of a target analyte to the diol groups would introduce local charge or dipole changes at the semiconductor surface, which would strongly modulate the transistor's conductivity. This provides a highly sensitive, label-free detection mechanism. skku.edu

Selective Analyte Capture: The diol groups are excellent recognition elements for cis-diol-containing biological species, such as saccharides, glycans, and glycoproteins. nih.gov A sensor surface functionalized with this compound could be designed to selectively capture these important biomarkers, with the binding event transduced by the pentacene core's optoelectronic properties.

The development of such sensors is a frontier in materials science, with significant potential in medical diagnostics and environmental monitoring. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.